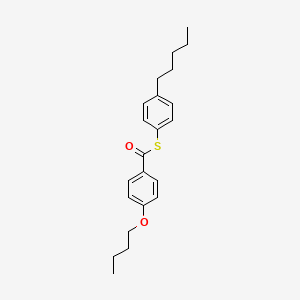
S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate: is an organic compound with the molecular formula C22H28O2S. It is a member of the carbothioate family, which are esters of thiocarboxylic acids. This compound is characterized by the presence of a pentylphenyl group and a butoxybenzene group linked through a carbothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-butoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiolating agent like Lawesson’s reagent to yield the final carbothioate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbothioate group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Butoxyphenyl) 4-(pentyloxy)benzenecarbothioate
- S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
Uniqueness
S-(4-Pentylphenyl) 4-butoxybenzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61518-95-4 |
|---|---|
Molecular Formula |
C22H28O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O2S/c1-3-5-7-8-18-9-15-21(16-10-18)25-22(23)19-11-13-20(14-12-19)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
XUMFYRMLSVNHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















